neurokinin A(4-10)
Übersicht
Beschreibung
Neurokinin A(4-10) is a fragment of the neurokinin A (NKA) peptide . It’s a structure-activity study of the NKA fragment to investigate the importance of amino acid residues for receptor efficacy, potency, and affinity at the NK2 receptor in human colon circular muscle . Two series of NKA (4-10) analogues were produced with either L-alanine or the D-enantiomer substituted .
Synthesis Analysis
The synthesis of Neurokinin A(4-10) involves a structure-activity study where two series of NKA (4-10) analogues were produced with either L-alanine or the D-enantiomer substituted . Their activities were determined in vitro by means of radioligand binding and isolated smooth muscle pharmacology .Molecular Structure Analysis
The molecular formula of Neurokinin A(4-10) is C34H54N8O10S . The sequence of this peptide is {ASP} {SER} {PHE} {VAL} {GLY} {LEU} {MET}-NH2 .Chemical Reactions Analysis
The chemical reactions of Neurokinin A(4-10) involve the substitution of either L-alanine or the D-enantiomer in the production of its analogues . The significance of a putative β-turn in the receptor-ligand interaction was investigated by insertion of either (S)- or ®-Gly 8 {ANC-2}Leu 9 γ-lactams to mimic a β-turn constraint .Physical And Chemical Properties Analysis
The molecular weight of Neurokinin A(4-10) is 766.9 . The peptide should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Selective Agonists for NK-2 Receptor : Neurokinin A(4-10) and its derivatives have been studied for their selective agonistic effects on the NK-2 receptor. Notably, [beta Ala8]NKA(4-10) and [Nle10]NKA(4-10) have been identified as potent selective agonists for this receptor system (Rovero et al., 1989).
In Vivo Pharmacological Effects : The compound [beta Ala8]neurokinin A-(4-10) has shown significant activity in inducing rat bladder contraction and bronchospasm in guinea pigs, demonstrating its potent in vivo effects on NK-2 receptors (Maggi et al., 1990).
Role in Neurokinin Receptor Characterization : Neurokinin A(4-10) has been used extensively to characterize neurokinin receptors, especially NK-2. Structure-activity studies with neurokinin A and its fragments, including NKA(4-10), have been crucial for understanding the minimum structure required for NK-2 receptor activation (Regoli et al., 1990).
Gene Cloning and Localization : Research on neurokinin A(4-10) has contributed to the molecular cloning of the NK-2 receptor gene, enhancing our understanding of its distribution and function in human physiology, especially in airway and gastrointestinal tissues (Gerard et al., 1990).
Contributions to Physiological Control and Disease Mechanisms : Neurokinin A(4-10) is part of the tachykinin peptide family, which plays significant roles in inflammation, pain, smooth muscle contractility, and various other physiological processes. Understanding its interaction with neurokinin receptors contributes to the broader knowledge of disease mechanisms and potential therapeutic interventions (Steinhoff et al., 2014).
Safety And Hazards
Zukünftige Richtungen
The future directions of Neurokinin A(4-10) research could involve further structure-activity studies to investigate the importance of amino acid residues for receptor efficacy, potency, and affinity at the NK2 receptor .
Relevant Papers The paper titled “Synthesis and Structure-Activity Relationship of [Nle10]Neurokinin A (4–10) Analogs with Constraint in the Backbone and at Position Six” provides valuable insights into the structure-activity relationship of Neurokinin A(4-10) .
Eigenschaften
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54N8O10S/c1-18(2)13-23(31(49)39-22(29(36)47)11-12-53-5)38-26(44)16-37-34(52)28(19(3)4)42-32(50)24(14-20-9-7-6-8-10-20)40-33(51)25(17-43)41-30(48)21(35)15-27(45)46/h6-10,18-19,21-25,28,43H,11-17,35H2,1-5H3,(H2,36,47)(H,37,52)(H,38,44)(H,39,49)(H,40,51)(H,41,48)(H,42,50)(H,45,46)/t21-,22-,23-,24-,25-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVSTHFZZCHRCL-ORUZXOCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54N8O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50913838 | |
Record name | 23-Amino-17-benzyl-7,10,13,16,19,22-hexahydroxy-5-[hydroxy(imino)methyl]-20-(hydroxymethyl)-8-(2-methylpropyl)-14-(propan-2-yl)-2-thia-6,9,12,15,18,21-hexaazapentacosa-6,9,12,15,18,21-hexaen-25-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50913838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
neurokinin A(4-10) | |
CAS RN |
97559-35-8 | |
Record name | Neurokinin A(4-10) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097559358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23-Amino-17-benzyl-7,10,13,16,19,22-hexahydroxy-5-[hydroxy(imino)methyl]-20-(hydroxymethyl)-8-(2-methylpropyl)-14-(propan-2-yl)-2-thia-6,9,12,15,18,21-hexaazapentacosa-6,9,12,15,18,21-hexaen-25-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50913838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.